2-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyridylsulfanyl group, and an isoindole-dione structure
Preparation Methods
The synthesis of 2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The pyridylsulfanyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions, which are facilitated by the presence of the pyridylsulfanyl group.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents such as dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridylsulfanyl group can facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE can be compared with other similar compounds, such as:
3-Nitro-2-pyridinesulfenyl chloride: Shares the pyridylsulfanyl group but differs in its overall structure and reactivity.
Indole derivatives: Possess the indole nucleus and exhibit diverse biological activities, making them valuable for various applications.
The uniqueness of 2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C19H11N3O4S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(3-nitro-5-pyridin-2-ylsulfanylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H11N3O4S/c23-18-15-5-1-2-6-16(15)19(24)21(18)12-9-13(22(25)26)11-14(10-12)27-17-7-3-4-8-20-17/h1-11H |
InChI Key |
OEKSRHWIVVHDKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)SC4=CC=CC=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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